
Etrasimod
Vue d'ensemble
Description
Etrasimod, sold under the brand name Velsipity, is a medication primarily used for the treatment of moderate to severe ulcerative colitis. It is a selective sphingosine-1-phosphate receptor modulator that modifies the activity of the immune system by preventing T cells from entering the bloodstream and mediating inflammation .
Méthodes De Préparation
Etrasimod is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability. Detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature .
Analyse Des Réactions Chimiques
Forced Degradation Pathways
Etrasimod undergoes degradation under specific stress conditions, forming eight identified degradation products (DPs) ( ). The primary degradation pathways include:
- Key Stability Metrics :
Metabolic Reactions
This compound’s metabolism involves Phase I oxidation and Phase II conjugation ( ):
Phase I Metabolism
Enzyme | Reaction Type | Metabolites |
---|---|---|
CYP2C8/2C9/3A4 | Oxidation | Hydroxylated derivatives (M1–M3) |
CYP2C19/2J2 | Dehydrogenation | Ketone or aldehyde intermediates (M4) |
Phase II Metabolism
Enzyme | Reaction Type | Metabolites |
---|---|---|
UGTs | Glucuronidation | Glucuronide conjugates (M5–M6) |
Sulfotransferases | Sulfation | Sulfated derivatives (M7) |
- Key Findings :
Analytical Characterization
The stability-indicating HPLC/DAD-MS/MS method validated for this compound ( ):
Parameter | Value |
---|---|
Retention time (min) | 6.8 ± 0.2 |
Linearity range (μg/mL) | 1–50 (R² = 0.9998) |
LOD/LOQ (μg/mL) | 0.03/0.09 |
Recovery (%) | 98.2–101.5 |
Environmental and Stability Considerations
- Green Chemistry Metrics : The forced degradation procedure scored 0.82 on the Analytical GREEnness (AGREE) tool, confirming eco-friendliness ( ).
- Storage Recommendations : Stable in amber containers at 25°C/60% RH for 24 months ( ).
This compound’s chemical reactivity is dominated by acid-catalyzed hydrolysis and photolytic degradation, necessitating protective formulations. Its metabolic profile highlights CYP-mediated oxidation as a critical pathway, with rapid elimination minimizing systemic accumulation ( ).
Applications De Recherche Scientifique
Ulcerative Colitis
Overview
Etrasimod has been primarily investigated for its efficacy in treating moderately to severely active ulcerative colitis. The compound operates by modulating sphingosine 1-phosphate receptors, which play a critical role in lymphocyte trafficking and immune response.
Clinical Trials
The ELEVATE UC clinical program includes two pivotal Phase 3 trials: ELEVATE UC 12 and ELEVATE UC 52. These trials evaluated the efficacy and safety of this compound compared to placebo.
- ELEVATE UC 52 Findings :
- ELEVATE UC 12 Findings :
Safety Profile
this compound was generally well tolerated, with adverse events reported in approximately 71% of patients receiving this compound compared to 56% for placebo in ELEVATE UC 52. Importantly, no deaths or malignancies were reported during these trials .
Eosinophilic Esophagitis
This compound is also being explored for eosinophilic esophagitis, a chronic immune-mediated condition characterized by eosinophil accumulation in the esophagus.
- Phase 2b VOYAGE Trial : This ongoing trial aims to assess the safety and efficacy of this compound in approximately 100 participants. The primary endpoint is measured at week 16, focusing on symptom improvement and histological changes .
Atopic Dermatitis
Atopic dermatitis is another area where this compound has shown potential benefits.
- ADVISE Phase 2b Trial : This trial evaluated the efficacy of this compound in patients with moderate to severe atopic dermatitis. Notably, nearly one-third of participants in the this compound group achieved clear or almost clear skin at week 12, demonstrating a statistically significant improvement compared to placebo .
Comparative Data Table
Mécanisme D'action
Etrasimod exerts its effects by selectively modulating sphingosine-1-phosphate receptors, specifically S1P1, S1P4, and S1P5. By binding to these receptors, this compound prevents T cells from leaving the lymph nodes and entering the bloodstream, thereby reducing inflammation. This mechanism of action is particularly effective in treating immune-mediated diseases where T cell-mediated inflammation plays a key role .
Comparaison Avec Des Composés Similaires
Etrasimod is often compared with other sphingosine-1-phosphate receptor modulators such as ozanimod and fingolimod. While all these compounds target S1P receptors, this compound is unique in its selectivity for S1P1, S1P4, and S1P5, with minimal activity on S1P2 and S1P3. This selectivity profile contributes to its efficacy and safety in treating ulcerative colitis and other immune-mediated diseases. Other similar compounds include vedolizumab and upadacitinib, which are used for similar indications but have different mechanisms of action .
Activité Biologique
Etrasimod (APD334) is a selective sphingosine-1-phosphate (S1P) receptor modulator primarily investigated for its therapeutic potential in treating immune-mediated diseases, particularly ulcerative colitis (UC). Its mechanism involves the selective activation of S1P receptors 1, 4, and 5, contributing to its unique biological effects, including lymphocyte sequestration and modulation of immune responses. This article delves into the biological activity of this compound, highlighting its efficacy, safety profile, and emerging applications beyond UC.
This compound acts by selectively binding to S1P receptors, which play a crucial role in lymphocyte trafficking. The compound facilitates the reversible sequestration of lymphocytes in lymph nodes, leading to a reduction in peripheral blood lymphocyte counts. This mechanism is particularly beneficial in conditions characterized by excessive immune activation, such as UC. The pharmacokinetic profile of this compound includes:
Clinical Efficacy in Ulcerative Colitis
This compound has undergone extensive clinical evaluation for UC. The pivotal ELEVATE UC clinical program comprises two significant phase 3 trials: ELEVATE UC 12 and ELEVATE UC 52. These studies assessed the efficacy and safety of this compound compared to placebo.
Efficacy Results
The results from these trials demonstrate that this compound significantly improves clinical outcomes in patients with moderately to severely active UC:
Trial | Endpoint | This compound Group (%) | Placebo Group (%) | p-value |
---|---|---|---|---|
ELEVATE UC 12 | Clinical Remission at Week 12 | 25% (55/222) | 15% (17/112) | 0.026 |
ELEVATE UC 52 | Clinical Remission at Week 12 | 27% (74/274) | 7% (10/135) | <0.0001 |
ELEVATE UC 52 | Clinical Remission at Week 52 | 32% (88/274) | 7% (9/135) | <0.0001 |
These findings indicate that this compound not only achieves higher rates of clinical remission but also enhances secondary endpoints such as endoscopic improvement and symptomatic remission .
Safety Profile
In terms of safety, this compound was well-tolerated across both trials. The incidence of treatment-emergent adverse events (TEAEs) was comparable between the treatment and placebo groups:
- TEAEs in ELEVATE UC 52:
- This compound: 71% (206/289)
- Placebo: 56% (81/144)
- TEAEs in ELEVATE UC 12:
- This compound: 47% (112/238)
- Placebo: 47% (54/116)
No new safety signals were identified during these studies, reinforcing the favorable benefit-risk profile of this compound .
Emerging Applications
Beyond its primary indication for UC, recent studies have explored the antibacterial properties of this compound. Research indicates that this compound exhibits significant inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound against these bacteria ranges from 5 to 10 μM , showing potent bactericidal effects within one hour of exposure .
Additionally, this compound has demonstrated potential in inhibiting quorum sensing in certain Gram-negative bacteria, suggesting its utility in combination therapies with traditional antibiotics like gentamicin . This repurposing highlights the versatility of this compound beyond immunological applications.
Propriétés
IUPAC Name |
2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGWUTBTXDYMND-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206123-37-6 | |
Record name | Etrasimod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etrasimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETRASIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Q1: What is the primary mechanism of action of etrasimod?
A1: this compound acts as a selective modulator of sphingosine 1-phosphate receptors (S1PRs), primarily targeting S1P1, S1P4, and S1P5 subtypes [, , ]. It functions by binding to these receptors on lymphocytes, leading to their internalization and subsequent sequestration within lymph nodes [, ]. This sequestration reduces the number of circulating lymphocytes available to migrate to sites of inflammation, thereby attenuating the inflammatory response [, , ].
Q2: How does the selectivity of this compound for specific S1P receptor subtypes contribute to its therapeutic effect?
A2: this compound's selectivity for S1P1, S1P4, and S1P5 is crucial for its efficacy and safety profile [, ]. By avoiding significant activation of S1P2 and S1P3, this compound minimizes the risk of adverse effects such as bradycardia and pulmonary complications often associated with non-selective S1PR modulators [, ].
Q3: How does this compound impact immune cell populations in the context of inflammatory diseases?
A3: this compound's modulation of S1PRs primarily affects lymphocyte trafficking [, ]. Studies have shown that it leads to a decrease in circulating T cells, particularly T helper and naïve T cells, while preserving the levels of T cells responsible for immune surveillance [, ]. It also demonstrates effects on B cell populations [, ]. This modulation of lymphocyte subsets contributes to its anti-inflammatory effects in conditions like ulcerative colitis and Crohn’s disease [, ].
Q4: Beyond lymphocyte sequestration, what other mechanisms might contribute to the anti-inflammatory effects of this compound?
A4: Research suggests that this compound may also influence the production of inflammatory mediators. Studies have shown that it can decrease the levels of pro-inflammatory cytokines like IL-17A and OSM in patients with ulcerative colitis []. Additionally, this compound has been observed to increase the expression of certain anti-inflammatory mediators in preclinical models [, ]. Further research is needed to fully elucidate these additional mechanisms.
Q5: What is the significance of this compound's effect on faecal calprotectin (fCAL) and high-sensitivity C-reactive protein (hsCRP) levels in ulcerative colitis?
A5: Studies have demonstrated that this compound treatment leads to a decrease in fCAL and hsCRP levels in patients with ulcerative colitis [, ]. This reduction in inflammatory markers correlates with clinical and endoscopic improvement, suggesting their potential utility as biomarkers for monitoring treatment response and disease activity [, ].
Q6: Can you describe the pharmacokinetic profile of this compound?
A6: this compound exhibits favorable pharmacokinetic properties with dose-proportional exposure observed after single doses and slightly greater than dose-proportional exposure after multiple doses []. It reaches peak plasma concentrations within 4-7 hours after oral administration and has a mean elimination half-life ranging from 29.7 to 36.4 hours, supporting once-daily dosing [, ].
Q7: How does this compound's pharmacokinetic profile contribute to its suitability for once-daily dosing?
A7: this compound's relatively long half-life, ranging from 29.7 to 36.4 hours, allows for sustained drug levels in the body, making it suitable for once-daily administration []. This sustained exposure contributes to its ability to maintain lymphocyte sequestration and provide consistent therapeutic benefits.
Q8: Are there any ethnic differences in the pharmacokinetics or pharmacodynamics of this compound?
A8: A study comparing Japanese and Caucasian healthy male subjects found no clinically significant differences in the pharmacokinetics or lymphocyte-reducing effects of this compound after single and multiple doses []. While Japanese subjects exhibited slightly higher this compound exposure, these differences were attributed to body weight rather than ethnicity, supporting the use of a consistent 2 mg once-daily dosing regimen across populations [].
Q9: What are the key findings from clinical trials evaluating the efficacy of this compound in ulcerative colitis?
A9: Phase 2 and 3 clinical trials (OASIS and ELEVATE programs) have demonstrated that this compound 2 mg once daily is effective in inducing and maintaining clinical remission, clinical response, endoscopic improvement, and histologic improvement in patients with moderately to severely active ulcerative colitis [, , , , , , ].
Q10: How does the efficacy of this compound compare to other advanced therapies for ulcerative colitis in treatment-naïve patients?
A10: Network meta-analyses suggest that this compound exhibits comparable efficacy to most other advanced therapies, including biologics and Janus kinase inhibitors, in achieving clinical remission and response during both induction and maintenance phases in patients who are naive to these treatments [].
Q11: What is the safety profile of this compound based on clinical trial data?
A11: this compound has generally been well-tolerated in clinical trials [, , , , , , ]. The most common adverse events are mild to moderate and include headache, nasopharyngitis, anemia, and fatigue [, ].
Q12: Does this compound pose a significant risk of infections?
A12: Clinical trials have not shown an increased risk of infections with this compound compared to placebo [, ]. The incidence of serious infections and herpes zoster has been similar between this compound and placebo groups [, ]. No association has been observed between low absolute lymphocyte counts and the risk of serious/severe or opportunistic infections [, ].
Q13: Is this compound being investigated for the treatment of other diseases?
A14: Yes, this compound is being evaluated for its potential in various immune-mediated inflammatory disorders beyond ulcerative colitis. This includes studies in Crohn's disease, atopic dermatitis, and eosinophilic esophagitis [, , ].
Q14: What are some of the ongoing research efforts aimed at further characterizing this compound's therapeutic potential?
A14: Current research focuses on:
- Long-term safety and efficacy: Open-label extension studies are ongoing to evaluate the long-term safety and durability of response to this compound in ulcerative colitis and Crohn's disease [, ].
- Biomarker discovery: Efforts are underway to identify biomarkers that can predict treatment response, monitor disease activity, and assess the risk of adverse effects, such as those related to cardiac conduction [, , ].
- Mechanism of action: Further research is needed to fully elucidate the downstream effects of S1PR modulation by this compound and to explore potential synergistic effects with other therapies [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.